molecular formula C16H23NO B15344260 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline CAS No. 560092-68-4

1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline

Cat. No.: B15344260
CAS No.: 560092-68-4
M. Wt: 245.36 g/mol
InChI Key: OUAKAZWXMQVWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline derivative. For this compound, the reaction typically involves the condensation of 2-(1-oxoheptyl)benzaldehyde with an appropriate amine under acidic conditions.

Another approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the heptyl ketone side chain.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of the heptyl ketone.

    1,2,3,4-Tetrahydro-2-methylisoquinoline: Features a methyl group instead of the heptyl ketone.

Uniqueness

1,2,3,4-Tetrahydro-2-(1-oxoheptyl)-isoquinoline is unique due to its heptyl ketone side chain, which imparts distinct chemical and biological properties

Properties

CAS No.

560092-68-4

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)heptan-1-one

InChI

InChI=1S/C16H23NO/c1-2-3-4-5-10-16(18)17-12-11-14-8-6-7-9-15(14)13-17/h6-9H,2-5,10-13H2,1H3

InChI Key

OUAKAZWXMQVWNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.